4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide
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Overview
Description
4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide is a complex organic compound with a unique structure that includes a morpholine ring, a benzyl group, and a cyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the morpholine derivative.
Cyclohexene Moiety Addition: The cyclohexene group can be introduced via a Heck reaction or a similar palladium-catalyzed coupling reaction.
Final Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine or ammonia under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the benzyl or cyclohexene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Benzyl halides for nucleophilic substitution, palladium catalysts for Heck reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide
- 4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
Uniqueness
4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-benzyl-N-[2-(cyclohexen-1-yl)ethyl]-5-oxomorpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c23-19-15-25-14-18(22(19)13-17-9-5-2-6-10-17)20(24)21-12-11-16-7-3-1-4-8-16/h2,5-7,9-10,18H,1,3-4,8,11-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUXLZZKCHXQRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2COCC(=O)N2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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